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molecular formula C9H8N4O B8374052 5-Amino-4-nitroso-1-phenylpyrazole

5-Amino-4-nitroso-1-phenylpyrazole

Cat. No. B8374052
M. Wt: 188.19 g/mol
InChI Key: FFFHCMNCSVIVAY-UHFFFAOYSA-N
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Patent
US08158634B2

Procedure details

To a suspension of 4-nitroso-2-phenyl-2H-pyrazol-3-ylamine (100 mg, 0.53 mmol) in EtOH (1 mL) is added SnCl3-2H2O (240 mg, 1.06 mmol). The mixture is then heated to 60° C. for 30 min. After cooling down the mixture, it is poured into a mixture of EtOAc (20 mL) and saturated aqueous NaHCO3 solution (20 mL). The solid is removed by filtration through Celite. The filtrate is put into separatory funnel to collect the organic layer, which is washed with brine and dried over MgSO4. After filtering off the drying agent, the filtrate is concentrated to provide the crude 2-phenyl-2H-pyrazole-3,4-diamine (˜25 mg) and used immediately for next step.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([C:3]1[CH:7]=[N:6][N:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:4]=1[NH2:14])=O.CCOC(C)=O.C([O-])(O)=O.[Na+]>CCO>[C:8]1([N:5]2[C:4]([NH2:14])=[C:3]([NH2:1])[CH:7]=[N:6]2)[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:2.3|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
N(=O)C1=C(N(N=C1)C1=CC=CC=C1)N
Name
Quantity
1 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
CCOC(=O)C
Name
Quantity
20 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added SnCl3-2H2O (240 mg, 1.06 mmol)
TEMPERATURE
Type
TEMPERATURE
Details
After cooling down the mixture, it
CUSTOM
Type
CUSTOM
Details
The solid is removed by filtration through Celite
CUSTOM
Type
CUSTOM
Details
The filtrate is put into separatory funnel
CUSTOM
Type
CUSTOM
Details
to collect the organic layer, which
WASH
Type
WASH
Details
is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
After filtering off the drying agent
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1N=CC(=C1N)N
Measurements
Type Value Analysis
AMOUNT: MASS 25 mg
YIELD: CALCULATEDPERCENTYIELD 27.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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